d-Glucose, ether with glycerol

Description

Molecular Composition and Stereochemical Configuration

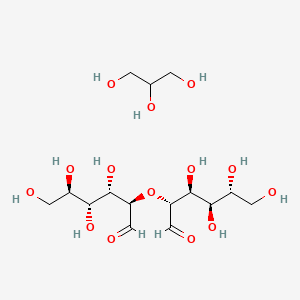

The molecular formula $$ \text{C}{15}\text{H}{30}\text{O}_{14} $$ corresponds to a molecular weight of 434.39 g/mol, derived from the combination of one d-glucose unit and one glycerol molecule via an ether bond. The IUPAC name, (2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyhexanal , reflects the compound’s stereochemical complexity. The configuration of chiral centers follows the D/L nomenclature system, where the stereochemistry of the farthest chiral carbon from the carbonyl group determines the designation. In this case, the glucose moiety adopts the D-configuration, which is predominant in naturally occurring sugars.

The ether linkage forms between the anomeric carbon (C1) of d-glucose and a hydroxyl-bearing carbon of glycerol. This linkage restricts rotational freedom, stabilizing specific conformations. The glycerol component introduces additional hydroxyl groups, enhancing the compound’s hydrophilicity. A computational analysis of the structure reveals eight chiral centers, each contributing to the molecule’s stereoisomerism. The spatial arrangement of these centers influences intermolecular interactions, particularly hydrogen bonding, which dominates the compound’s solubility and reactivity.

Spectroscopic Characterization: NMR, MS, and IR Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$ ^1\text{H} $$-NMR spectrum of this compound is expected to display distinct signals for anomeric protons, hydroxyl groups, and methylene protons from glycerol. The anomeric proton (C1 of glucose) typically resonates between δ 4.5–5.5 ppm, split into a doublet due to coupling with the adjacent oxygen atom. Hydroxyl protons, while often broadened in aqueous solutions, may appear as singlet peaks near δ 2.0–3.0 ppm in deuterated dimethyl sulfoxide (DMSO-d6). The glycerol moiety’s methylene groups (CH₂) would produce triplet signals around δ 3.5–4.0 ppm, overlapping with glucose’s hydroxylated carbons.

$$ ^{13}\text{C} $$-NMR would reveal carbonyl carbons (from the glucose’s oxidized form) near δ 170–180 ppm, while ether-linked carbons (C-O-C) resonate between δ 70–85 ppm. The remaining carbons, bearing hydroxyl groups, appear in the δ 60–75 ppm range.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would likely produce a molecular ion peak at $$ m/z $$ 434.3 ([M+H]⁺). Fragmentation patterns may include losses of water ($$ -18 \, \text{Da} $$) and glycerol ($$ -92 \, \text{Da} $$), yielding daughter ions at $$ m/z $$ 416.3 and 342.3, respectively. High-resolution MS (HRMS) could confirm the exact mass with an error margin of <5 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would exhibit broad O-H stretching vibrations between 3200–3600 cm⁻¹, characteristic of hydroxyl groups. Ether linkage absorption (C-O-C) appears as a strong band near 1100 cm⁻¹, while aldehyde C=O stretches (from the glucose’s open-chain form) may weakly manifest around 1730 cm⁻¹.

Table 2: Predicted IR Absorption Bands

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H (hydroxyl) | 3200–3600 | Strong, broad |

| C-O-C (ether) | 1050–1150 | Strong |

| C=O (aldehyde) | 1700–1750 | Weak |

Computational Modeling of Three-Dimensional Conformations

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations provide insights into the compound’s stable conformers. The ether linkage introduces torsional constraints, favoring a gauche conformation around the C-O-C bond. Hydrogen bonding between hydroxyl groups stabilizes a compact structure, with intramolecular bonds forming between glucose’s C3-OH and glycerol’s terminal hydroxyl.

DFT-optimized geometries at the B3LYP/6-31G(d) level predict bond lengths of 1.42 Å for the ether C-O bond and 1.54 Å for adjacent C-C bonds. The dihedral angle between the glucose and glycerol moieties is calculated at 60°, minimizing steric hindrance. Solvent effects, modeled using the polarizable continuum model (PCM), indicate enhanced stability in polar solvents like water, consistent with the compound’s high solubility.

Conformational Flexibility

Free-energy landscape analysis reveals two dominant conformers:

- Closed conformation : Hydroxyl groups form a hydrogen-bonded network, reducing solvent exposure.

- Open conformation : Glycerol moiety extends away from glucose, increasing surface area for solvation.

The energy difference between these states is approximately 2.3 kcal/mol, suggesting dynamic interconversion at room temperature.

Properties

CAS No. |

100402-60-6 |

|---|---|

Molecular Formula |

C15H30O14 |

Molecular Weight |

434.39 g/mol |

IUPAC Name |

propane-1,2,3-triol;(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyhexanal |

InChI |

InChI=1S/C12H22O11.C3H8O3/c13-1-5(17)9(19)11(21)7(3-15)23-8(4-16)12(22)10(20)6(18)2-14;4-1-3(6)2-5/h3-14,17-22H,1-2H2;3-6H,1-2H2/t5-,6-,7+,8+,9-,10-,11-,12-;/m1./s1 |

InChI Key |

VDBLFKODSKYWQX-NWVPAHFOSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O.C(C(CO)O)O |

Canonical SMILES |

C(C(CO)O)O.C(C(C(C(C(C=O)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of d-Glucose, ether with glycerol typically involves the reaction of glucose with glycerol under specific conditions. One common method is the etherification reaction, where glucose and glycerol are reacted in the presence of an acid or base catalyst . The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound involves large-scale etherification processes. These processes often use continuous reactors and advanced purification techniques to ensure high-quality output. The use of catalysts, such as acidic or basic catalysts, is common in industrial settings to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Protection and Deprotection Strategies

Functionalization often requires selective protection of hydroxyl groups:

Acetonide Protection

-

Mechanism : Reaction with acetone/HCl forms acetonides, masking hydroxyl groups except at C-3 .

-

Application : Enables selective methylation at C-3 (e.g., Nicolaou synthesis of Leucomycin A) .

Benzyl Ether Protection

Tosylation and Epoxidation

Biocatalytic Functionalization

-

Process :

Critical Analysis of Reaction Mechanisms

-

Glycosylation Efficiency : Enzymatic methods outperform chemical routes in scalability and yield .

-

Protecting Group Impact : Levulin groups reduce fatty acid cleavage risks compared to acetyl groups .

-

Industrial Viability : Enzymatic synthesis avoids harsh conditions, aligning with green chemistry principles .

Scientific Research Applications

d-Glucose, ether with glycerol has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its role in cellular metabolism and energy production.

Medicine: Investigated for its potential therapeutic effects and use in drug formulations.

Industry: Used in the production of cosmetics, personal care products, and other industrial applications

Mechanism of Action

The mechanism of action of d-Glucose, ether with glycerol involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized to produce energy and other essential biomolecules. The compound’s effects are mediated through its interaction with enzymes and other proteins involved in metabolic pathways .

Comparison with Similar Compounds

D-Glucose vs. Glycerol

- Central Carbon Metabolism: D-Glucose feeds directly into glycolysis and the pentose phosphate pathway, driving nucleotide, amino acid, and fatty acid synthesis. In contrast, glycerol enters metabolism downstream via glycerol kinase, requiring additional enzymatic steps to integrate into central pathways .

- Catabolic Repression: D-Glucose exerts stronger catabolic repression than glycerol.

- Co-Substrate Efficiency : In Citrobacter werkmanii, D-glucose and D-galactose show similar metabolite production rates (~3.3 mM/h). However, D-glucose is preferred industrially due to its lower cost (€0.25/kg vs. €1.02/kg for D-galactose precursors) .

D-Glucose vs. Other Polyols (Sorbitol, Ethylene Glycol)

- Viscosity Modulation : DESs containing ethylene glycol (ChCl:ethylene glycol = 1:1) exhibit higher turbidity and viscosity compared to glycerol-based systems, limiting their utility in low-viscosity applications .

- Enzyme Activity: In Stenotrophomonas maltophilia, glycerol as a carbon source yields higher specific activity (0.11 U/mg) for amino acid ester hydrolase compared to D-glucose (0.084 U/mg), suggesting glycerol enhances enzyme productivity in certain microbial systems .

Fermentation and Co-Utilization

- In Escherichia coli engineered for D-allose production, co-feeding D-glucose and glycerol improves metabolic flux. Inactivation of glucose PTS pathways redirects carbon toward glycerol utilization, increasing D-fructose yields by 4-fold .

- Saccharomyces cerevisiae strains co-utilizing D-glucose and D-galacturonic acid (D-galUA) show enhanced ATP and NAD+/NADH ratios, with glycerol synthesis acting as a redox sink. Glycerol concentrations correlate with meso-galactaric acid titers, highlighting metabolic coupling .

Solvent Performance

| Property | D-Glucose + Glycerol DES | Ethylene Glycol DES | Sorbitol DES |

|---|---|---|---|

| Viscosity (30°C, cP) | 4,430 | Unmeasurable | Not Reported |

| Cost (€/kg) | 0.25 (glucose) | 1.50 (ethylene glycol) | 2.80 (sorbitol) |

| Toxicity | Low (GRAS) | Moderate | Low |

Inclusion and Binding Affinities

D-Glucose and glycerol exhibit distinct behaviors in inclusion complexes. Dianin’s compound preferentially includes D-glucose over sorbitol in dimethylformamide solutions, whereas glycerol (3%) is included over D-glucose in competitive assays . This selectivity is critical in chromatography and separation technologies.

Key Research Findings

Metabolic Flexibility : D-Glucose’s role as a superior carbon source in central metabolism is counterbalanced by its catabolic repression effects, which glycerol avoids .

Cost-Effectiveness : Industrial processes favor D-glucose due to its affordability, despite comparable performance to D-galactose in co-substrate roles .

DES Optimization : Glycerol’s addition to D-glucose-based DESs mitigates viscosity issues, enhancing practicality in extraction and formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.